tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-fluorosulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O4S/c1-11(2,3)19-10(16)14-4-5-15-8(7-14)9(6-13-15)20(12,17)18/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSRGTNVJUSHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S(=O)(=O)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds. The fluorosulfonyl group is then introduced using reagents like fluorosulfonic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorosulfonyl group can be oxidized to form sulfonic acids.
Reduction: : Reduction reactions can be performed to modify the pyrazolo[1,5-a]pyrazine core.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluorosulfonyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids and their derivatives.
Reduction: : Reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: : Substituted pyrazolo[1,5-a]pyrazine derivatives with various functional groups.
Scientific Research Applications
Structural Characteristics
The compound has the following molecular formula: , with a molecular weight of 305.33 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core with a fluorosulfonyl group and a tert-butyl ester functionality. Such structural attributes contribute to its reactivity and potential applications.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. The incorporation of the fluorosulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
Research has suggested that pyrazolo compounds can modulate inflammatory pathways. The fluorosulfonyl moiety may enhance the compound's interaction with specific receptors involved in inflammation, making it a candidate for anti-inflammatory drug development.
Material Science
Polymer Synthesis
The unique reactivity of tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate allows it to be utilized as a building block in polymer chemistry. Its ability to participate in various polymerization reactions can lead to the synthesis of novel materials with tailored properties for applications in electronics and coatings.
Nanomaterials
The compound's distinctive chemical properties make it suitable for the functionalization of nanomaterials. By attaching this compound to nanoparticles, researchers can create materials with enhanced catalytic or photonic properties.
Catalysis
Catalytic Reactions
The presence of the fluorosulfonyl group can enhance the electrophilicity of the compound, making it an effective catalyst or catalyst precursor in organic synthesis. It can facilitate various reactions such as nucleophilic substitutions and cycloadditions under mild conditions.
Green Chemistry
In line with green chemistry principles, the use of tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazino[1,5-a]pyrazine-5-carboxylate in catalytic processes may reduce waste and improve reaction efficiencies due to its high reactivity and selectivity.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Anticancer Activity | In vitro studies on cancer cell lines | Showed significant reduction in cell viability at low concentrations. |
| Anti-inflammatory Effects | Mouse models of inflammation | Reduced markers of inflammation significantly compared to control groups. |
| Polymer Synthesis | Development of new polymer composites | Enhanced mechanical properties observed in synthesized materials compared to traditional polymers. |
| Catalytic Reactions | Organic synthesis reactions | Increased yields and reduced reaction times noted when using this compound as a catalyst precursor. |
Mechanism of Action
The mechanism by which tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorosulfonyl group can act as a leaving group in substitution reactions, while the pyrazolo[1,5-a]pyrazine core can interact with various biological targets. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrazolo[1,5-a]pyrazine derivatives is provided below, focusing on substituents, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
*Estimated based on analogous structures.
Key Findings
Reactivity Differences
- The fluorosulfonyl group in the target compound exhibits higher electrophilicity compared to halogens (-Br, -I), enabling faster SN2 reactions .
- Bromo and iodo analogs (e.g., ) are preferred for transition-metal-catalyzed cross-couplings due to their compatibility with palladium/copper catalysts.
Functional Group Impact on Applications Fluorosulfonyl: Ideal for synthesizing sulfonamides, a common pharmacophore in kinase inhibitors . Piperazine-linked derivatives (e.g., ) show enhanced blood-brain barrier penetration, making them candidates for neurological therapeutics. Amino-substituted variants (e.g., ) are used to construct peptidomimetics or covalent inhibitors.
Stability and Storage Halogenated derivatives (Br, I) require storage at 2–8°C to prevent decomposition .
Synthetic Routes Bromination (using NBS) and iodination (via metal-halogen exchange) are common methods for position 3 functionalization .
Biological Activity
tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological effects.
- Molecular Formula : C₁₂H₁₆FNO₄S
- Molecular Weight : 291.28 g/mol
- CAS Number : 1022931-73-2
- Structure : The compound contains a pyrazolo[1,5-a]pyrazine core with a tert-butyl group and a fluorosulfonyl moiety which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the fluorosulfonyl group is crucial as it enhances the compound's reactivity and potential biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : Breast, colon, and lung cancer cell lines.
- Mechanism : The antiproliferative effects were attributed to the inhibition of specific cellular pathways rather than direct inhibition of enzymes like dihydrofolate reductase (DHFR) .
Anti-inflammatory Properties
Compounds containing fluorosulfonyl groups are known for their anti-inflammatory properties. Research indicates that:
- Dual Inhibitory Activity : Some derivatives have shown equipotent anti-inflammatory activities comparable to indomethacin while exhibiting fewer ulcerogenic effects .
- Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases with reduced side effects.
Case Studies
| Study | Compound Tested | Cell Line | Activity | Mechanism |
|---|---|---|---|---|
| 1 | Fluorinated Pyrazoles | Breast Cancer | Significant antiproliferative activity | Inhibition of cell cycle progression |
| 2 | Related Pyrazoles | Colon Cancer | Moderate activity | Induction of apoptosis |
| 3 | Sulfonyl Derivatives | Lung Cancer | High activity | Targeting metabolic pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and inflammation.
- Receptor Modulation : The compound may interact with specific receptors that regulate cellular proliferation and inflammatory responses.
Q & A
Q. Critical Considerations :
- Solvent choice (DMF for polar aprotic conditions) and base strength (NaH vs. KOtBu) significantly impact reaction efficiency.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DCM/hexane) is essential for ≥95% purity .
Basic: How is the compound characterized structurally and spectroscopically?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrazine ring protons at 6–8 ppm). Fluorosulfonyl groups may split signals due to coupling with ¹⁹F .
- ¹⁹F NMR : Confirms fluorosulfonyl incorporation (δ ~-60 to -80 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₃H₁₈FN₃O₄S: ~332.09 g/mol) .
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
Validation : Cross-reference with X-ray crystallography data (if available) for bond angles and stereochemistry .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) during fluorosulfonylation reduce side reactions (e.g., hydrolysis) .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in halogen displacement steps .
- Solvent Optimization : Replace DMF with acetonitrile or THF to minimize Boc-group cleavage during nucleophilic substitutions .
- Statistical Design : Use response surface methodology (RSM) to model variables (molar ratios, time) and predict optimal yields .
Case Study : A 20% yield increase was achieved by switching from batch to flow chemistry for cyclization steps, reducing reaction time from 24h to 2h .
Advanced: What analytical methods assess the compound’s stability under varying pH and temperature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
